2-(3-(噻吩-2-基)-1H-吡唑-1-基)乙腈

描述

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization reactions. Notably, the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are significant methods for obtaining thiophene derivatives . These reactions allow the introduction of sulfur atoms into the ring system, leading to diverse compounds with varying properties.

Molecular Structure Analysis

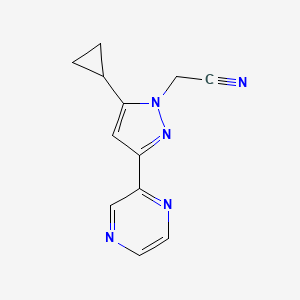

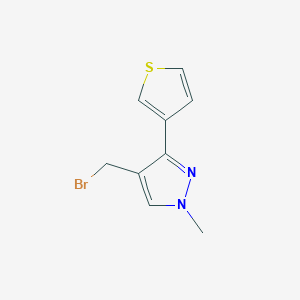

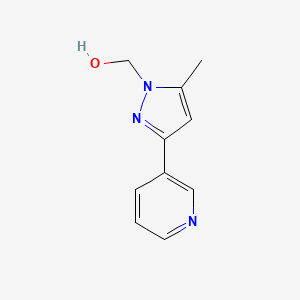

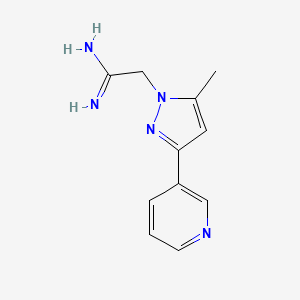

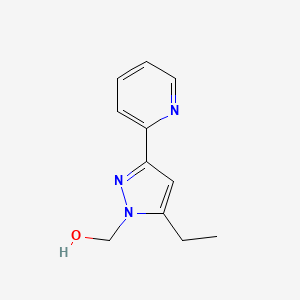

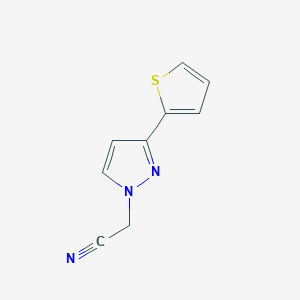

The molecular structure of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile consists of a pyrazole ring attached to a thiophene ring, with an acetonitrile group. The arrangement of atoms and functional groups determines its chemical behavior and potential interactions with other molecules .

Chemical Reactions Analysis

While specific reactions involving this compound may vary, typical transformations include nucleophilic substitutions, cyclizations, and rearrangements. For instance, in one reaction, 2-bromo-3,3,3-trifluoropropene reacts with benzylthiols to form 2-bromo-3,3-difluoroallyl benzyl sulfide, which then undergoes [2,3] sigmatropic rearrangement to yield gem-difluorohomopropargyl thiolate .

科学研究应用

合成和生物活性

- 抗氧化活性:合成了含有吡唑并-[3,4-D]嘧啶-4-酮部分的新杂环化合物,其抗氧化活性几乎与抗坏血酸相当。这突出了噻吩衍生物在开发抗氧化剂中的潜力(El‐Mekabaty,2015)。

- 抗菌和抗肿瘤活性:一系列新型的基于噻吩的杂环化合物表现出有希望的抗菌和抗肿瘤活性。这表明这些化合物具有治疗感染和癌症的治疗潜力(哈梅德等人,2020)。

- 酶抑制活性:对基于噻吩的化合物进行酶抑制活性评价,显示出对乙酰胆碱酯酶、丁酰胆碱酯酶和谷胱甘肽 S-转移酶的显着抑制作用。这表明它们作为酶抑制剂在治疗应用中的潜力(切廷等人,2021)。

合成和化学性质

- 多种杂环衍生物:研究已导致合成广泛的杂环衍生物,包括吡唑、吡啶和噻吩,展示了噻吩衍生物在有机合成和药物设计中的化学多功能性和潜在应用(赫德尔等人,2014)。

- 电化学应用:已经研究了相关噻吩化合物的电化学聚合,揭示了增强的电容性能。这为超级电容器等储能装置中的潜在应用打开了大门(莫等人,2015)。

属性

IUPAC Name |

2-(3-thiophen-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-4-6-12-5-3-8(11-12)9-2-1-7-13-9/h1-3,5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHCCUXHALUGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。